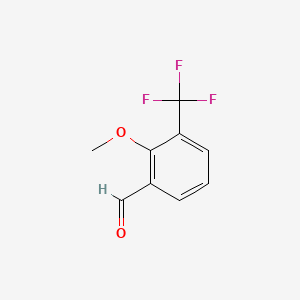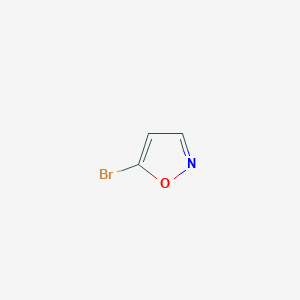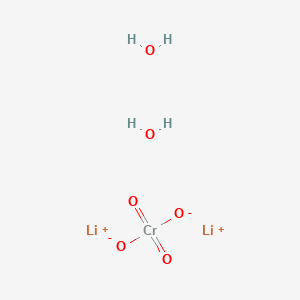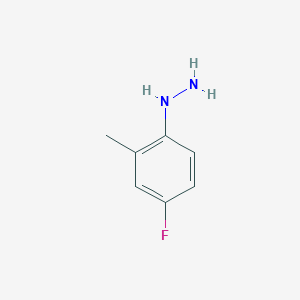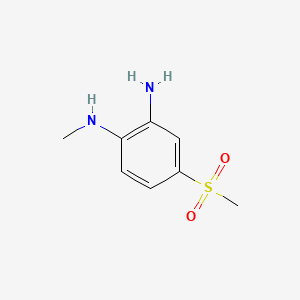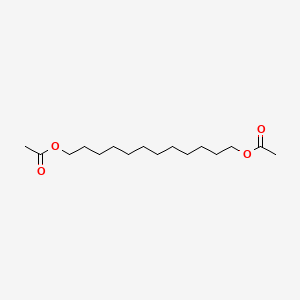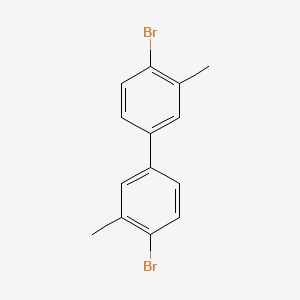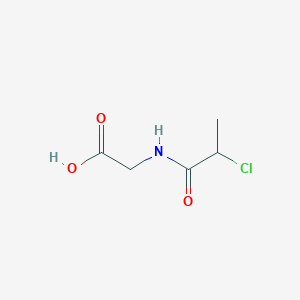
2-氯丙酰甘氨酸
描述
2-Chloropropionylglycine is a chemical compound with the molecular formula C5H8ClNO3 . It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of 2-Chloropropionylglycine involves mixing glycine and a NaOH aqueous solution, cooling, and respectively dropwise adding alpha-chloropropionyl chloride and the NaOH aqueous solution . The concentration of the NaOH aqueous solution is controlled at 8-25%, and crystals are directly separated out after cooling .Molecular Structure Analysis
The molecular structure of 2-Chloropropionylglycine is represented by the formula C5H8ClNO3 . The molecular weight of this compound is 165.57 g/mol .科学研究应用
改良的硫普罗宁合成
杨建社(2007)描述了α-氯丙酰甘氨酸的改进合成工艺,α-氯丙酰甘氨酸是硫普罗宁生产中的关键中间体。该研究优化了整个合成过程,显著提高了总收率,由于更高的收率和更低的成本,使其更适合工业生产 (杨建社,2007)。
环丙基甘氨酸的合成
Wessjohann 等人(1992)开发了一种新的环丙基甘氨酸通用合成方法,使用烷基 2-氯-2-环丙基亚甲基乙酸酯作为起始原料。该方法允许生产各种环丙基取代的氨基酸,包括天然产物,如 2-(1-甲基环丙基)甘氨酸 (Wessjohann 等人,1992)。
(S)-(+)-2-氯苯基甘氨酸的生产
薛等人(2013)讨论了使用固定化青霉素 G 酰基酶高效生产(S)-(+)-2-氯苯基甘氨酸,这是氯吡格雷合成的重要中间体。该研究突出了该酶的严格对映体专一性和循环填充床反应器的高生产率 (薛等人,2013)。
mGlu5 受体的激活
Doherty 等人(1997)合成了一种新的苯基甘氨酸衍生物,(RS)-2-氯-5-羟苯基甘氨酸(CHPG),它选择性地激活 mGlu5a 受体。该激动剂还增强了大鼠海马切片中 NMDA 诱导的去极化,表明其在中枢神经系统中研究 mGlu5 受体的潜力 (Doherty 等人,1997)。
分析硫普罗宁及其代谢物
Beltz 等人(2018)开发了一种 HPLC 方法,用于测定血浆和眼组织中的硫普罗宁(2-巯基丙酰甘氨酸)及其主要代谢物。该方法对于评估硫普罗宁的眼部蓄积非常重要,硫普罗宁是白内障的潜在治疗方法 (Beltz 等人,2018)。
安全和危害
In case of exposure to 2-Chloropropionylglycine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . In case of ingestion or inhalation, immediate medical attention is required .
属性
IUPAC Name |
2-(2-chloropropanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-3(6)5(10)7-2-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXUBYOEZMEUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90607401 | |
| Record name | N-(2-Chloropropanoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropropionylglycine | |
CAS RN |
85038-45-5 | |
| Record name | N-(2-Chloropropanoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)
![4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B1592294.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine](/img/structure/B1592295.png)
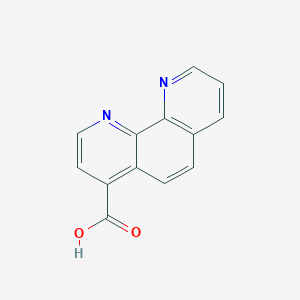
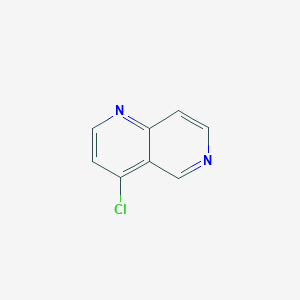
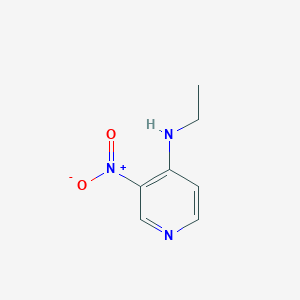
![1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride](/img/structure/B1592302.png)
